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4-Fluorochalcone

Catalog No.
S8010178
CAS No.
22966-07-0
M.F
C15H11FO
M. Wt
226.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorochalcone

CAS Number

22966-07-0

Product Name

4-Fluorochalcone

IUPAC Name

(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11FO

Molecular Weight

226.24 g/mol

InChI

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+

InChI Key

NYSCQZARWVHQBE-DHZHZOJOSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F

4-Fluorochalcone, also known as 2-Benzal-4'-fluoroacetophenone or 2-Benzylidene-4'-fluoroacetophenone, is an organic compound with the molecular formula C₁₅H₁₁FO and a molecular weight of 226.25 g/mol. It appears as a light yellow to orange crystalline solid and has a melting point ranging from 78.0 to 81.0 °C . The presence of a fluorine atom in the para position of the aromatic ring contributes to its unique chemical properties, making it a subject of interest in various fields such as organic chemistry and materials science.

Typical of chalcone derivatives:

  • Condensation Reactions: It can be synthesized through the Claisen-Schmidt condensation between 4-fluorobenzaldehyde and acetophenone .
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence electrophilic substitution reactions on the aromatic ring, affecting reactivity and regioselectivity.

Research indicates that 4-Fluorochalcone exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.
  • Antitumor Activity: Some studies suggest that 4-Fluorochalcone may inhibit cancer cell proliferation, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects: The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of 4-Fluorochalcone typically involves the following steps:

  • Preparation of Reactants: Equimolar quantities of 4-fluorobenzaldehyde and acetophenone are used.
  • Condensation Reaction: The reactants are mixed under basic conditions (often using sodium hydroxide) to facilitate the condensation reaction.
  • Isolation and Purification: The resulting product is then purified through recrystallization or chromatography techniques to obtain pure 4-Fluorochalcone .

4-Fluorochalcone finds applications in various fields, including:

  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic compounds.
  • Materials Science: Due to its unique optical properties, it is explored for use in nonlinear optical devices.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

Studies on the interactions of 4-Fluorochalcone with biological systems have revealed:

  • Binding Affinity: Research indicates that it may interact with specific biological targets, influencing pathways related to cell growth and inflammation.
  • Mechanism of Action: Investigations into its mechanism suggest that it may induce apoptosis in cancer cells through various signaling pathways .

Several compounds share structural similarities with 4-Fluorochalcone. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMelting Point (°C)Notable Features
2-ChlorochalconeC₁₅H₁₁ClO70-73Exhibits different biological activities due to chlorine substitution.
2-MethylchalconeC₁₅H₁₁O80-82Has enhanced solubility but different reactivity patterns.
4-BromochalconeC₁₅H₁₁BrO90-92Bromine substitution affects electronic properties significantly.

The unique feature of 4-Fluorochalcone lies in its fluorine atom's influence on both chemical reactivity and biological activity, distinguishing it from other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

226.079393132 g/mol

Monoisotopic Mass

226.079393132 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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